molecular formula C20H24ClN5O2 B2743093 1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 369606-66-6

1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2743093
CAS No.: 369606-66-6
M. Wt: 401.9
InChI Key: JVTGHUUWDAIKKH-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like core structure modified with a 2-chlorobenzyl group at position 1, methyl groups at positions 3 and 7, and a 4-methylpiperidin-1-yl substituent at position 6.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-6-4-5-7-15(14)21/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTGHUUWDAIKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of pharmacological properties, particularly in the context of enzyme inhibition and receptor interaction. This article reviews the biological activity of this compound based on current research findings.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of certain enzymes and its effects on various cellular pathways. Notably, it has been studied for its inhibitory effects on acidic mammalian chitinase (AMCase), which is implicated in various inflammatory diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against AMCase. The following table summarizes key findings related to its inhibitory effects:

Parameter Value
IC50 for hAMCase 0.92 µM
Ki for hAMCase 0.42 µM
IC50 for mAMCase 2.2 µM
Selectivity Ratio 20-fold selectivity for hAMCase over hCHIT1

These results demonstrate a strong selectivity towards human AMCase compared to other chitinases, highlighting its potential therapeutic applications in treating diseases associated with chitinase activity.

In Vivo Studies

In vivo studies have shown that administration of the compound at a dose of 5 mg/kg intraperitoneally leads to a significant decrease in chitinase enzymatic activity in the lungs of mice subjected to allergen challenges. The compound also demonstrated the ability to reduce eosinophil influx and improve ventilatory function in models of allergic inflammation.

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

  • Allergic Inflammation Model : A study published in Chemistry & Biology highlighted the compound's role in attenuating lung chitinase activity and improving respiratory function in an ovalbumin-induced allergic inflammation model .
  • Chitinase Related Disorders : The inhibition of AMCase may provide therapeutic avenues for conditions such as asthma and other allergic diseases where chitinase activity is elevated .
  • Neutrophil Activity : Interestingly, while reducing eosinophilic inflammation, the compound was also found to induce neutrophilia in OVA-challenged mice, suggesting a complex role in modulating immune responses .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Modifications in Purine-2,6-Dione Derivatives

The target compound shares structural similarities with several analogs, differing primarily in substituents at positions 1, 3, 7, and 7. Key comparisons include:

Compound Name Position 1 Substituent Position 8 Substituent Key Structural Differences Reference
1-(2-Chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione 2-Chlorobenzyl 4-Methylpiperidin-1-yl Reference compound
1-(2-Chlorobenzyl)-8-[4-(4-methoxyphenyl)-1-piperazinyl]-3,7-dimethyl-1H-purine-2,6-dione 2-Chlorobenzyl 4-(4-Methoxyphenyl)piperazinyl Piperazine vs. piperidine; methoxy group
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenyl-1-piperazinyl)-1H-purine-2,6(3H,7H)-dione 2-Chlorobenzyl (at position 7) 4-Phenylpiperazinyl Substituent position shift (1 vs. 7)
7-(2-Chlorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 2-Chlorobenzyl (at position 7) 4-(2-Hydroxyethyl)piperazinyl Hydroxyethyl group enhances solubility
1,3,7-Trimethyl-8-(1-(trifluoromethyl)cyclopropyl)-1H-purine-2,6(3H,7H)-dione Methyl groups at 1,3,7 1-(Trifluoromethyl)cyclopropyl Trifluoromethyl improves metabolic stability

Key Observations :

  • Piperidine vs. Piperazine: The 4-methylpiperidin-1-yl group in the target compound (vs.
  • Substituent Position : Placement of the 2-chlorobenzyl group at position 1 (vs. position 7 in and ) affects steric hindrance and binding affinity .

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility
  • The 2-chlorobenzyl group increases logP compared to methyl or trifluoromethyl analogs, as seen in compounds from (logP ~1.8) vs. the target compound (estimated logP ~2.5) .
  • Hydrophilic substituents (e.g., 4-(2-hydroxyethyl)piperazinyl in ) enhance aqueous solubility (e.g., ~50 µg/mL) compared to the target compound’s 4-methylpiperidine group (~20 µg/mL predicted) .
Metabolic Stability
  • The 4-methylpiperidine group in the target compound may reduce CYP450-mediated oxidation compared to piperazinyl analogs, as observed in and .
  • Trifluoromethyl-substituted derivatives () exhibit prolonged half-lives due to resistance to oxidative metabolism .

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